

Application Notes: BIBO3304 Solubility in DMSO and Other Organic Solvents

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For Researchers, Scientists, and Drug Development Professionals

Introduction

BIBO3304 is a potent and selective non-peptide antagonist of the Neuropeptide Y Receptor Y1 (NPY Y1).[1][2][3] It exhibits subnanomolar affinity for both human and rat Y1 receptors, with an IC50 of 0.38 nM and 0.72 nM, respectively, and displays high selectivity over Y2, Y4, and Y5 receptors.[2] Due to its role in physiological processes such as food intake and anxiety, BIBO3304 is a critical tool compound in preclinical research. Accurate solubility data and standardized protocols for solution preparation are essential for ensuring reproducible and reliable experimental outcomes. This document provides detailed information on the solubility of BIBO3304 in dimethyl sulfoxide (DMSO) and other solvents, along with protocols for solubility determination and stock solution preparation.

Physicochemical Properties



Property	Value	Reference	
Molecular Formula	C ₂₉ H ₃₅ N ₇ O ₃ ·2CF ₃ CO ₂ H (Trifluoroacetate salt)		
Molecular Weight	757.69 g/mol (Trifluoroacetate salt)		
CAS Number	191868-14-1	[4][5]	
Appearance	White to off-white powder		

Solubility Data

BIBO3304 exhibits good solubility in several common organic solvents. The following table summarizes the available quantitative solubility data.

Solvent	Concentration	Molarity (approx.)	Notes	Reference
DMSO	100 mg/mL	155.36 mM	Ultrasonic treatment may be needed. Use fresh DMSO as it can absorb moisture, which reduces solubility.	[4][5]
Ethanol	20 mM	~15.15 mg/mL		

For in vivo studies, **BIBO3304** is often prepared in co-solvent formulations. While these are aqueous-based, they rely on an initial solubilization in DMSO.



Co-solvent System	Final Concentration	Notes	Reference
10% DMSO, 40% PEG300, 5% Tween- 80, 45% Saline	≥ 2.5 mg/mL (3.88 mM)	A clear solution is obtained.	[4][6]
10% DMSO, 90% (20% SBE-β-CD in Saline)	≥ 2.5 mg/mL (3.88 mM)	A clear solution is obtained.	[4][6]
10% DMSO, 90% Corn Oil	≥ 2.5 mg/mL (3.88 mM)	A clear solution is obtained.	[4][6]

Experimental Protocols

Protocol 1: Preparation of a 100 mM BIBO3304 Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of **BIBO3304** trifluoroacetate in DMSO.

Materials:

- BIBO3304 trifluoroacetate powder
- Anhydrous/fresh Dimethyl Sulfoxide (DMSO)
- Vortex mixer
- Ultrasonic bath
- Calibrated analytical balance
- Sterile microcentrifuge tubes or vials

Procedure:



- Weighing: Accurately weigh a specific amount of BIBO3304 powder. For example, to prepare 1 mL of a 100 mM solution, weigh out 75.77 mg of BIBO3304 trifluoroacetate (MW: 757.69 g/mol).
- Solvent Addition: Add the appropriate volume of fresh DMSO to the vial containing the powder. For the example above, add 1 mL of DMSO.
- Dissolution: Vortex the mixture vigorously for 1-2 minutes.
- Sonication (if necessary): If the compound does not fully dissolve, place the vial in an ultrasonic bath for 5-10 minutes. Intermittently vortex the solution.[4]
- Visual Inspection: Ensure the solution is clear and free of any particulate matter.
- Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to one month or at -80°C for up to six months.[4][6]

Protocol 2: Kinetic Solubility Assessment in Aqueous Buffer

This protocol outlines a general method for determining the kinetic solubility of **BIBO3304** in a physiologically relevant buffer (e.g., PBS, pH 7.4), starting from a DMSO stock solution.

Materials:

- 100 mM BIBO3304 in DMSO (from Protocol 1)
- Phosphate-Buffered Saline (PBS), pH 7.4
- 96-well microtiter plates (UV-transparent for analysis)
- Multi-channel pipette
- Plate shaker
- Plate reader with UV-Vis spectrophotometer or HPLC-UV/LC-MS/MS system

Procedure:

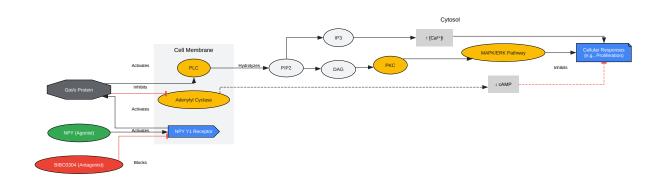


- Prepare Standard Curve: Create a series of calibration standards by diluting the 100 mM DMSO stock solution with a 50:50 mixture of DMSO:PBS. This accounts for solvent effects during analysis.
- Sample Preparation: Dispense 198 μL of PBS (pH 7.4) into the wells of a 96-well plate.
- Compound Addition: Add 2 μL of the 100 mM BIBO3304 DMSO stock solution to the PBScontaining wells. This results in a final DMSO concentration of 1% and a theoretical maximum compound concentration of 1 mM.
- Incubation: Seal the plate and place it on a plate shaker at room temperature (or 37°C) for 1.5 to 2 hours to allow for equilibration.[7][8]
- Precipitate Removal: After incubation, filter the samples using a solubility filter plate to remove any precipitated compound.
- Quantification: Analyze the clear filtrate using a suitable method:
 - UV Spectrophotometry: Measure the absorbance at the compound's λmax and determine the concentration using the previously generated standard curve.
 - LC-MS/MS: Dilute the filtrate appropriately and analyze using a validated LC-MS/MS method for higher sensitivity and specificity.[9]
- Data Analysis: The measured concentration of the compound in the filtrate represents its kinetic solubility under the tested conditions.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using DOT language, illustrate the key signaling pathway for the NPY Y1 receptor and a typical experimental workflow for using **BIBO3304**.

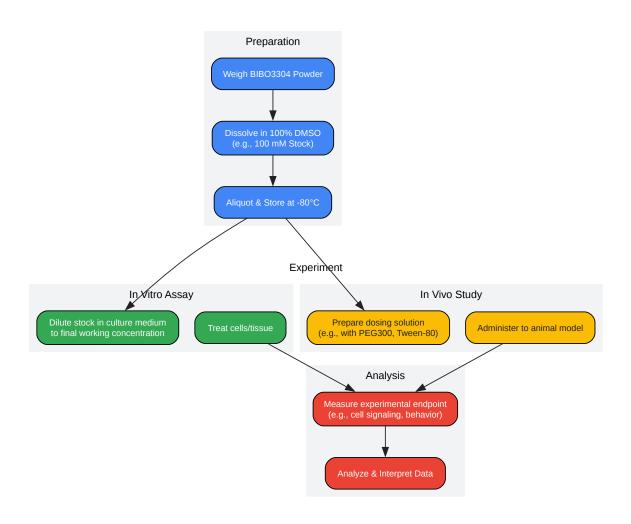




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Caption: NPY Y1 Receptor Signaling Pathway Antagonized by BIBO3304.





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Caption: General Experimental Workflow for Utilizing BIBO3304.



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